Antifungal Activity: Open-Ring Maleamic Acid vs. Closed-Ring Maleimide
N-Phenylmaleamic acid exhibits no meaningful antifungal activity against Candida species, a critical differentiation from its closed-ring analog, N-phenylmaleimide. This distinction is crucial for selecting the correct compound for antifungal studies [1].
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | N-Phenylmaleimide: MIC = 2.5-5.0 µg/mL (against Candida albicans) |
| Quantified Difference | >100-fold difference in potency |
| Conditions | Microbroth dilution method (CLSI guidelines) against C. albicans |
Why This Matters
For antifungal screening, N-phenylmaleimide is the active agent, while N-phenylmaleamic acid is an inactive control, preventing false negatives in biological assays.
- [1] Sortino M, et al. N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: time-to-kill, stability, interaction with maleamic acids. Bioorg Med Chem. 2008 Jan 1;16(1):560-8. PMID: 17962024. View Source
